molecular formula C11H15NO2 B172491 3-Amino-4-tert-butylbenzoic acid CAS No. 196394-09-9

3-Amino-4-tert-butylbenzoic acid

Cat. No.: B172491
CAS No.: 196394-09-9
M. Wt: 193.24 g/mol
InChI Key: QSLBIRSOUBACFK-UHFFFAOYSA-N
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Description

3-Amino-4-tert-butylbenzoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, where the amino group is positioned at the third carbon and the tert-butyl group at the fourth carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-tert-butylbenzoic acid typically involves the following steps:

    Nitration of 4-tert-butylbenzoic acid: The starting material, 4-tert-butylbenzoic acid, undergoes nitration to introduce a nitro group at the meta position relative to the carboxylic acid group.

    Reduction of the nitro group: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-tert-butylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used in the presence of a base to form amides.

Major Products

    Oxidation: Nitro-4-tert-butylbenzoic acid.

    Reduction: 3-Amino-4-tert-butylbenzyl alcohol.

    Substitution: 3-Acetamido-4-tert-butylbenzoic acid.

Scientific Research Applications

3-Amino-4-tert-butylbenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a precursor for biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.

    3-Amino-4-methylbenzoic acid: Similar structure but with a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.

    3-Amino-4-chlorobenzoic acid: Contains a chlorine atom, which can influence its reactivity and interactions.

Uniqueness

3-Amino-4-tert-butylbenzoic acid is unique due to the presence of both an amino group and a bulky tert-butyl group on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

3-amino-4-tert-butylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLBIRSOUBACFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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